GABAA receptor agent 7
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Overview
Description
GABAA receptor agent 7 is a compound that interacts with the gamma-aminobutyric acid type A receptor, a major inhibitory neurotransmitter receptor in the central nervous system. This receptor plays a crucial role in regulating neuronal excitability and is a target for various pharmacological agents used in the treatment of conditions such as epilepsy, anxiety, and insomnia .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of GABAA receptor agent 7 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The specific synthetic route and reaction conditions can vary depending on the desired purity and yield of the final product. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of reactive intermediates .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, often using continuous flow reactors and automated systems to ensure consistent quality and yield. The process may also include purification steps such as crystallization, distillation, and chromatography to remove impurities and obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: GABAA receptor agent 7 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired transformation with high efficiency and selectivity .
Major Products Formed: The major products formed from these reactions depend on the specific reaction pathway and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule, enhancing its binding affinity and selectivity for the GABAA receptor .
Scientific Research Applications
GABAA receptor agent 7 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the structure and function of GABAA receptors and to develop new pharmacological agents targeting these receptors . In biology, it helps elucidate the role of GABAA receptors in neuronal signaling and brain function . In medicine, this compound is investigated for its potential therapeutic effects in treating neurological disorders such as epilepsy, anxiety, and insomnia . In industry, it is used in the development of new drugs and as a reference compound in quality control and pharmacokinetic studies .
Mechanism of Action
GABAA receptor agent 7 exerts its effects by binding to the GABAA receptor, a ligand-gated ion channel that mediates inhibitory neurotransmission in the central nervous system . Upon binding, the compound modulates the receptor’s conformation, enhancing its affinity for gamma-aminobutyric acid and increasing chloride ion influx into the neuron . This hyperpolarizes the neuronal membrane, reducing excitability and preventing the propagation of action potentials . The molecular targets and pathways involved include the receptor’s subunits and the associated signaling cascades that regulate neuronal inhibition .
Comparison with Similar Compounds
GABAA receptor agent 7 can be compared with other compounds that target the GABAA receptor, such as benzodiazepines, barbiturates, and neurosteroids . While benzodiazepines and barbiturates also enhance the receptor’s inhibitory effects, this compound may exhibit unique binding properties and pharmacological profiles . Similar compounds include diazepam, alprazolam, and gaboxadol, each with distinct mechanisms of action and therapeutic applications . The uniqueness of this compound lies in its specific interaction with certain receptor subtypes and its potential for developing new therapeutic agents with improved efficacy and safety profiles .
Properties
Molecular Formula |
C18H13ClN4O |
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Molecular Weight |
336.8 g/mol |
IUPAC Name |
5-[(4-chlorophenyl)methyl]-2-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C18H13ClN4O/c19-14-8-6-12(7-9-14)10-15-11-16(24)23-18(20-15)21-17(22-23)13-4-2-1-3-5-13/h1-9,11H,10H2,(H,20,21,22) |
InChI Key |
NJCGLYYAPMJZLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=NC(=CC(=O)N3N2)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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